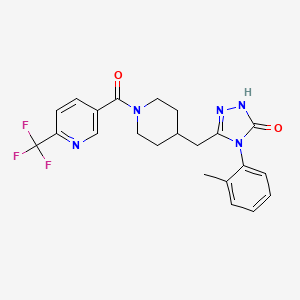

![molecular formula C11H11NO3 B2629379 1-Nitro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one CAS No. 251554-42-4](/img/structure/B2629379.png)

1-Nitro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

Vue d'ensemble

Description

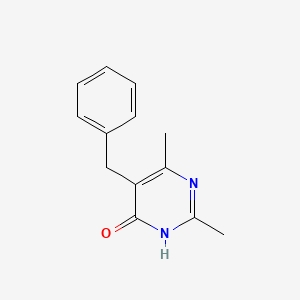

“1-Nitro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one” is a chemical compound with the molecular formula C11H11NO3 . It has a molecular weight of 205.21 . The compound is in the form of a pale-yellow to yellow-brown solid .

Synthesis Analysis

The synthesis of this compound and its analogs has been a subject of research. For instance, a study investigated the relationships between variously substituted benzo7annulen-7-amines and their GluN2B affinity . The 2-Nitro-5,6,8,9-tetrahydrobenzo7annulen-7-one (8) was used as the central building block for the introduction of various substituents at the 2-position and various 7-amino moieties .Molecular Structure Analysis

The IUPAC name of this compound is 1-nitro-6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-5-one . The InChI code is 1S/C11H11NO3/c13-11-7-2-1-4-8-9(11)5-3-6-10(8)12(14)15/h3,5-6H,1-2,4,7H2 .Physical And Chemical Properties Analysis

The compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 205.21 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique

- Researchers have explored the use of this compound as a PET imaging agent. Specifically, they aim to target the GluN2B subunits of the N-methyl-d-aspartate receptor (NMDAR). The NMDAR plays a crucial role in neurological disorders, making it an attractive therapeutic target .

Positron Emission Tomography (PET) Imaging Agents

Mécanisme D'action

While the specific mechanism of action for “1-Nitro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one” is not mentioned in the search results, a related compound, N-(3-Phenylpropyl)-6,7,8,9-tetrahydro-5H-benzo7annulen-7-amine with a 2-NO2, 2-Cl, or 2-OBn group, shows very high GluN2B affinity . This suggests potential neurological applications for these types of compounds.

Propriétés

IUPAC Name |

1-nitro-6,7,8,9-tetrahydrobenzo[7]annulen-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-11-7-2-1-4-8-9(11)5-3-6-10(8)12(14)15/h3,5-6H,1-2,4,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEZYIODQPTXKAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C2=C(C1)C(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Nitro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-ethyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2629299.png)

![(Z)-2-[4-[(3-chlorophenyl)methyl]piperazine-1-carbonyl]-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enenitrile](/img/structure/B2629300.png)

![(Z)-ethyl 3-allyl-2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2629302.png)

![(E)-N-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2629305.png)

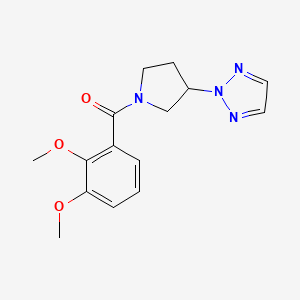

![2-[Methyl(4-methylpyridin-2-yl)amino]cyclopentan-1-ol](/img/structure/B2629310.png)

![1-[4-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide](/img/structure/B2629313.png)

![4-{[1-(Butane-1-sulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2629316.png)